molecular formula C19H16FN5O3 B2368987 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 922137-51-7

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No. B2368987
CAS RN: 922137-51-7
M. Wt: 381.367
InChI Key: XPZNGYSIUFPPKM-UHFFFAOYSA-N
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Description

“N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) focused on the synthesis of various pyrazolopyrimidines derivatives, including compounds structurally related to N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide. These compounds were evaluated for their cytotoxic activities and inhibition of 5-lipoxygenase, suggesting potential applications in cancer therapy and inflammatory diseases (Rahmouni et al., 2016).

Solid-Phase Synthetic Method

Heo and Jeon (2017) developed a solid-phase synthetic method for a library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, based on the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold. This method facilitates the production of diverse compounds for potential drug discovery and biological studies (Heo & Jeon, 2017).

Metabolism and Disposition Studies

Monteagudo et al. (2007) utilized 19F-NMR spectroscopy to study the metabolism and disposition of potent HIV integrase inhibitors structurally similar to the compound . This research aids in understanding the pharmacokinetics and metabolic pathways of such compounds (Monteagudo et al., 2007).

In Vitro Cytotoxic Activity

Hassan et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, evaluating their cytotoxicity against various human cancer cell lines. This research provides insights into the potential use of these compounds in cancer treatment (Hassan et al., 2015).

Novel Fluorocontaining Derivatives

Eleev, Kutkin, and Zhidkov (2015) synthesized novel fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, which may offer unique biological properties due to the presence of the fluorine atom (Eleev et al., 2015).

PET Imaging Agent Synthesis

Wang et al. (2018) synthesized a PET imaging agent using a pyrazolo[1,5-a]pyrimidine derivative for imaging of IRAK4 enzyme in neuroinflammation, demonstrating the potential diagnostic applications of such compounds (Wang et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Future Directions

The future directions for the research and development of this compound are not explicitly mentioned in the available resources .

properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O3/c20-15-5-2-1-4-13(15)11-24-12-22-17-14(19(24)27)10-23-25(17)8-7-21-18(26)16-6-3-9-28-16/h1-6,9-10,12H,7-8,11H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZNGYSIUFPPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CO4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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